

# Crystal Structure Analysis: A Comparative Guide to Brominated and Chlorinated Phenylpentane Derivatives

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## Compound of Interest

Compound Name: 1,5-Bis(4-bromophenoxy)pentane

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A comprehensive comparison of the crystallographic data of 1,5-Bis(4-bromophenyl)-3-phenylpentane-1,5-dione and (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one.

Note to the Reader: The crystal structure data for the requested compound, **1,5-bis(4-bromophenoxy)pentane**, is not publicly available in the searched crystallographic databases. This guide therefore presents a detailed analysis of two closely related structures containing halogenated phenyl rings and a five-carbon chain, providing valuable comparative insights for researchers in crystallography and drug development.

## Introduction

The spatial arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including its solubility, melting point, and biological activity. For drug development professionals and materials scientists, a thorough understanding of crystal structures is paramount for rational drug design and the engineering of novel materials. This guide provides a comparative analysis of the single-crystal X-ray diffraction data for two pentane derivatives: 1,5-Bis(4-bromophenyl)-3-phenylpentane-1,5-dione and (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two compounds, offering a direct comparison of their structural properties.

Parameter	1,5-Bis(4-bromophenyl)-3-phenylpentane-1,5-dione[1][2]	(1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one[3]
Chemical Formula	C <sub>23</sub> H <sub>18</sub> Br <sub>2</sub> O <sub>2</sub>	C <sub>17</sub> H <sub>12</sub> Cl <sub>2</sub> O
Molecular Weight	486.19	Not Provided
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
Unit Cell Dimensions	a = 26.460(3) Å b = 6.2080(17) Å c = 26.320(3) Å α = 90° β = 112.020(2)° γ = 90°	a = 17.2845(14) Å b = 14.2007(11) Å c = 5.8795(5) Å α = 90° β = 99.088(3)° γ = 90°
Unit Cell Volume (V)	4008.0(12) Å <sup>3</sup>	1425.0(2) Å <sup>3</sup>
Molecules per Unit Cell (Z)	8	4
Temperature (T)	298(2) K	263 K
Radiation Type	Mo Kα	Not Provided
R-factor (Rgt(F))	0.099	0.0567
wR-factor (wRref(F <sup>2</sup> ))	0.301	0.1395

## Experimental Protocols

The determination of crystal structures relies on precise experimental techniques. The following section outlines the typical workflow for single-crystal X-ray diffraction analysis.

## Synthesis and Crystallization

**1,5-Bis(4-bromophenyl)-3-phenylpentane-1,5-dione:** This compound was synthesized by reacting 4-bromoacetophenone and freshly distilled benzaldehyde in the presence of NaOH in a solvent-free reaction. The resulting mixture was washed with water to remove the NaOH and then recrystallized from ethanol to yield crystalline solids suitable for diffraction studies.[1][2]

(1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one: The synthesis of this compound and the specific crystallization conditions were not detailed in the provided information.

## Single-Crystal X-ray Diffraction Data Collection

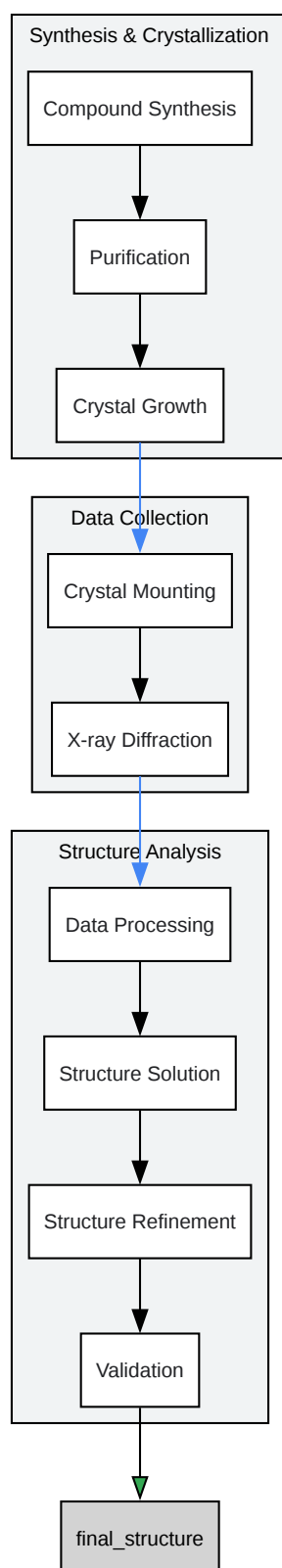
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage. For the analysis of 1,5-Bis(4-bromophenyl)-3-phenylpentane-1,5-dione, a Siemens SMART CCD area-detector diffractometer was used.<sup>[1]</sup> X-ray diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

## Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares on  $F^2$  to improve the fit between the observed and calculated structure factors. For 1,5-Bis(4-bromophenyl)-3-phenylpentane-1,5-dione, the structure was solved using SHELXS97 and refined with SHELXL97.<sup>[1]</sup>

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for crystal structure analysis.



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Caption: A flowchart of the single-crystal X-ray diffraction workflow.

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## References

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